Pyrimido[4,5-d]pyrimidin-4(1H)-one, 2,3,5,6,7,8-hexahydro-6-(1-methylethyl)-1-(phenylmethyl)-2-thioxo-
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Overview
Description
Pyrimido[4,5-d]pyrimidin-4(1H)-one, 2,3,5,6,7,8-hexahydro-6-(1-methylethyl)-1-(phenylmethyl)-2-thioxo- is a complex organic compound belonging to the pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido[4,5-d]pyrimidin-4(1H)-one derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can form the pyrimidine ring structure.
Substitution Reactions: Introducing various functional groups into the pyrimidine ring through substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Pyrimido[4,5-d]pyrimidin-4(1H)-one derivatives can undergo various chemical reactions, including:
Oxidation: Conversion of thioxo groups to oxo groups using oxidizing agents.
Reduction: Reduction of nitro groups to amino groups using reducing agents like hydrogen gas or metal hydrides.
Substitution: Halogenation, alkylation, or acylation reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Halogens, alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, these compounds are studied for their unique structural properties and reactivity. They serve as building blocks for synthesizing more complex molecules.
Biology
Biologically, pyrimido[4,5-d]pyrimidin-4(1H)-one derivatives may exhibit antimicrobial, antiviral, or anticancer activities. They are often screened for potential therapeutic applications.
Medicine
In medicine, these compounds are explored for their potential as drug candidates. Their ability to interact with biological targets makes them promising for developing new treatments.
Industry
Industrially, these compounds may be used in the synthesis of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of pyrimido[4,5-d]pyrimidin-4(1H)-one derivatives involves their interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compounds can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine: A simpler analog with a similar ring structure.
Thioxopyrimidine: Contains a thioxo group similar to the compound .
Benzylpyrimidine: Features a benzyl group attached to the pyrimidine ring.
Uniqueness
Pyrimido[4,5-d]pyrimidin-4(1H)-one, 2,3,5,6,7,8-hexahydro-6-(1-methylethyl)-1-(phenylmethyl)-2-thioxo- is unique due to its specific substitution pattern and the presence of both thioxo and isopropyl groups. This unique structure may confer distinct biological activities and reactivity compared to other pyrimidine derivatives.
Properties
Molecular Formula |
C16H20N4OS |
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Molecular Weight |
316.4 g/mol |
IUPAC Name |
1-benzyl-6-propan-2-yl-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one |
InChI |
InChI=1S/C16H20N4OS/c1-11(2)19-9-13-14(17-10-19)20(16(22)18-15(13)21)8-12-6-4-3-5-7-12/h3-7,11,17H,8-10H2,1-2H3,(H,18,21,22) |
InChI Key |
LRMXZRICKQRHHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC2=C(NC1)N(C(=S)NC2=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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